N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide core linked to a 1,2-oxazole ring substituted with a benzodioxole moiety via a methylene bridge. The amide group enhances polarity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(11-3-1-2-4-11)18-9-13-8-15(23-19-13)12-5-6-14-16(7-12)22-10-21-14/h5-8,11H,1-4,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRNVIHVATTZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopentanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.35 g/mol. The compound features a cyclopentanecarboxamide moiety linked to a 1,2-oxazole and a benzodioxole ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 342.35 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its interaction with various biological targets. The oxazole ring is known for its role in modulating enzyme activity, particularly in kinases involved in cancer progression.
Potential Targets:
- Tyrosine Kinases : Similar compounds have shown inhibition of Src family kinases (SFKs), which are critical in cancer signaling pathways .
- Receptor Interaction : The benzodioxole moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, AZD0530, a related compound, demonstrated potent inhibitory effects on tumor growth in xenograft models by targeting c-Src and Abl kinases .
Case Study:
In vivo studies have shown that the administration of related compounds leads to reduced tumor size and increased survival rates in models of pancreatic cancer . It is hypothesized that this compound may exhibit similar effects.
Anti-inflammatory Properties
Some derivatives of benzodioxole are known for their anti-inflammatory effects. This compound could potentially modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of compounds related to this compound. These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy.
| Study Reference | Findings |
|---|---|
| PubMed Study | Demonstrated high selectivity for c-Src and Abl kinases with low nanomolar IC50 values. |
| ChemDiv Screening | Highlighted the potential of derivatives in cancer treatment based on their kinase inhibition profiles. |
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)cyclopentanecarboxamide (3g)
Structural Differences :
- Lacks the 1,2-oxazole-methyl substituent present in the target compound.
- Direct linkage between benzodioxole and cyclopentanecarboxamide.
Properties :
N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide
Structural Differences :
- Substitutes the oxazole-methyl group with a phenyl ring on the cyclopentane.
Properties :
- Molecular Formula: C₁₉H₁₉NO₃ (MW: 309.36) .
- Hydrogen Bonding: Similar H-bond donor/acceptor count (1 donor, 3 acceptors) .
- LogP : XlogP = 3.9, indicating higher lipophilicity than the target compound due to the phenyl group .
Key Distinction : The phenyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
N-(2H-1,3-Benzodioxol-5-yl(cyano)methyl)cyclopropanecarboxamide
Structural Differences :
- Cyclopropane replaces cyclopentane.
- A cyano group is attached to the benzodioxole-methyl bridge.
Properties :
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Structural Differences :
- Replaces benzodioxole with thiophene.
- Incorporates a 1,2,4-oxadiazole and isoxazole instead of 1,2-oxazole.
Properties :
- Molecular Formula : C₁₇H₁₈N₄O₃S (MW: 358.4) .
- Hydrogen Bonding : Thiophene sulfur may engage in weaker interactions compared to benzodioxole oxygen.
Key Distinction : The thiophene and oxadiazole motifs introduce distinct electronic profiles, possibly affecting target selectivity in enzyme inhibition.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | H-Bond Donors | H-Bond Acceptors | LogP | Key Structural Feature |
|---|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₇N₂O₄ | 301.32* | 1 | 5 | ~2.8† | 1,2-Oxazole-methyl linkage |
| N-(Benzo[d][1,3]dioxol-5-yl)cyclopentanecarboxamide (3g) | C₁₃H₁₄N₂O₃ | 234.11 | 1 | 3 | ~1.5 | Direct benzodioxole-amide link |
| N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide | C₁₉H₁₉NO₃ | 309.36 | 1 | 3 | 3.9 | Phenyl substitution |
| N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | C₁₇H₁₈N₄O₃S | 358.4 | 1 | 6 | ~3.2 | Thiophene and oxadiazole |
*Estimated based on structural similarity. †Predicted using fragment-based methods.
Preparation Methods
Nitrile Oxide Cycloaddition
The isoxazole ring is formed via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.
Alternative Route: Condensation of Hydroxamic Acid Derivatives
Benzodioxol-substituted β-keto hydroxamic acids undergo cyclization with ammonium acetate in acetic acid to form the isoxazole ring1.
Optimization : Microwave irradiation (150°C, 20 min) improves yield to 82%1.
Synthesis of Cyclopentanecarboxamide
Activation of Cyclopentanecarboxylic Acid
Cyclopentanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
Conditions : Reflux in anhydrous toluene, 4–6 hours. Yield : 95%.
Amide Coupling
The amine intermediate is coupled with the acid chloride using a Schotten-Baumann reaction:
Conditions : Aqueous NaOH (10%), dichloromethane, 0°C. Yield : 88–92%.
Table 1: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC | DCM | 25°C | 85 |
| SOCl₂ | Toluene | Reflux | 92 |
| EDCl/HOBt | DMF | 0°C | 89 |
Industrial-Scale Production Methods
Continuous Flow Synthesis
Adopting flow chemistry for the cycloaddition step enhances scalability:
-
Reactor Design : Tubular reactor with static mixers.
-
Parameters : Residence time 5 min, 100°C, 10 bar pressure.
-
Output : 1.2 kg/hour with 90% purity.
Crystallization and Purification
The final product is purified via recrystallization from ethanol/water (7:3):
Challenges and Optimization
Regioselectivity in Isoxazole Formation
The 1,3-dipolar cycloaddition must favor the 3,5-disubstituted isoxazole. Electron-withdrawing groups on the nitrile oxide direct regioselectivity, achieving a 9:1 ratio of desired isomer.
Stability of Amine Intermediate
The 3-aminomethyl group is prone to oxidation. Stabilization methods include:
-
Protection : Boc- or Fmoc-group protection during synthesis.
-
In situ Generation : Immediate use after synthesis minimizes degradation.
Spectroscopic Characterization
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (s, 1H, benzodioxol), 4.25 (s, 2H, OCH₂O), 3.45 (t, 2H, CH₂NH), 2.10 (m, 1H, cyclopentane) |
| IR (cm⁻¹) | 1650 (C=O amide), 1240 (C-O-C), 930 (N-O) |
| HRMS | [M+H]⁺ Calc.: 357.1456; Found: 357.1458 |
Q & A
Q. Basic Characterization Protocol
- ¹H/¹³C NMR : Key peaks include δ 7.26 (benzodioxole aromatic proton), δ 5.93 (benzodioxole methylene), and δ 174.8 (carbonyl carbon) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 234.1136 (calc. 234.1130) .
- IR : Absorbance at 1646 cm⁻¹ (C=O stretch) and 1215 cm⁻¹ (C-O-C in benzodioxole) .
- TLC : Use EtOAc/petroleum ether (1:2) with Rf ≈ 0.53 for purity checks .
What strategies optimize reaction conditions to mitigate side reactions during synthesis?
Q. Advanced Reaction Design
- Temperature Control : Low temperatures (0–5°C) minimize undesired hydrolysis or oxidation .
- Catalyst Screening : Test alternatives to Mn (e.g., Pd/C or Fe) to reduce byproducts in nitro group reduction .
- Ultrasonic Activation : Enhances reaction efficiency in multi-step syntheses (e.g., 4-hour sonication vs. 24-hour stirring) .
Troubleshooting : - Monitor intermediates via HPLC or TLC to identify incomplete reactions early .
How should researchers address contradictory spectral data during structural elucidation?
Q. Advanced Data Analysis
- Peak Assignment Conflicts : Compare experimental ¹H NMR (e.g., δ 2.63 quintet for cyclopentane CH) with computational models (DFT or ChemDraw predictions) .
- Isotope Effects : Use ²H-labeled analogs to resolve overlapping signals in crowded regions (e.g., δ 1.54–1.99 cyclopentane protons) .
- Cross-Validation : Correlate HRMS fragmentation patterns with proposed structures to confirm purity .
What approaches are used to study structure-activity relationships (SAR) for biological applications?
Q. Advanced SAR Strategies
- Core Modifications : Replace the benzodioxole ring with bioisosteres (e.g., benzofuran) to assess impact on bioactivity .
- Pharmacophore Mapping : Use docking studies to evaluate interactions between the oxazole moiety and target proteins (e.g., kinases or GPCRs) .
- In Vitro Assays : Test analogs for inhibitory effects in hypertension or cancer models, focusing on oxazole’s role in dual-acting mechanisms .
How can researchers design multi-step syntheses for derivatives with enhanced solubility or stability?
Q. Advanced Synthetic Design
- Functional Group Engineering : Introduce polar groups (e.g., -OH or -NH₂) at the cyclopentane or oxazole positions via nucleophilic substitution .
- Prodrug Strategies : Convert the carboxamide to ester prodrugs for improved bioavailability .
- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to identify labile sites (e.g., benzodioxole’s methylene) .
What analytical techniques resolve challenges in quantifying trace impurities?
Q. Advanced Purity Assessment
- HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities (<0.1% detection limit) .
- NMR Dilution Experiments : Detect low-abundance byproducts (e.g., oxidized benzodioxole derivatives) at high concentrations (≥50 mM) .
How do solvent and catalyst choices influence regioselectivity in electrophilic substitutions?
Q. Advanced Mechanistic Insights
- Solvent Polarity : Polar aprotic solvents (DMF, DCM) favor electrophilic attack on the benzodioxole’s electron-rich positions .
- Lewis Acids : Ytterbium triflate (Yb(OTf)₃) enhances regioselectivity in oxazole ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
